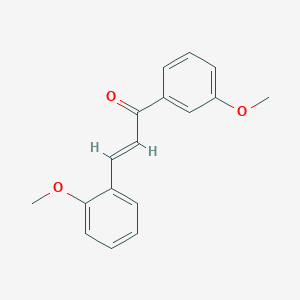
2,3'-Dimethoxychalcon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3’-Dimethoxychalcone is a member of the chalcone family, which are naturally occurring compounds found in various plants. Chalcones are characterized by their two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. 2,3’-Dimethoxychalcone is known for its yellow or orange color and has been studied for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Target of Action
2,3’-Dimethoxychalcone (DMC) primarily targets the nuclear factor erythroid 2-related factor 2 (Nrf2)–antioxidant response element (ARE) pathway . Nrf2 is a transcription factor that regulates the expression of antioxidant proteins and offers protection against oxidative damage triggered by injury and inflammation .
Mode of Action
DMC acts as an activator of the Nrf2–ARE pathway . It binds to the Nrf2, leading to its activation. This activation triggers a series of downstream effects, including the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and γ-glutamylcystein synthetase (γ-GCS) . These enzymes play a crucial role in mitigating oxidative stress and neurotoxicity .
Biochemical Pathways
The activation of the Nrf2–ARE pathway by DMC leads to the upregulation of antioxidant enzymes, which are part of the body’s defense mechanisms against oxidative stress . For instance, HO-1 has a protective role in the brain against oxidative stress . γ-GCS is a key enzyme in the synthesis of glutathione, a potent antioxidant . Therefore, DMC’s activation of the Nrf2–ARE pathway enhances the body’s antioxidant defenses .
Result of Action
DMC’s activation of the Nrf2–ARE pathway leads to neuroprotective effects. It has been shown to inhibit glutamate-induced neurotoxicity in a concentration-dependent manner . DMC increases the levels of intracellular reduced glutathione (GSH), protecting neurons from oxidative stress . Moreover, DMC has been found to repress murine Th17 differentiation and promote Treg differentiation, which could have implications for the treatment of Th17-mediated inflammatory diseases .
Action Environment
The action of DMC can be influenced by environmental factors such as UV radiation. For instance, DMC has been shown to protect human cultured keratinocytes against UV radiation-induced cell injury . It suppresses UV radiation-induced ROS production and shows cytoprotective effects when used before and after UV-A irradiation . Therefore, the environment in which DMC acts can significantly influence its efficacy and stability.
Biochemische Analyse
Biochemical Properties
2,3’-Dimethoxychalcone exhibits various biological activities, including antioxidant and anti-inflammatory properties . The hydroxy substituents located on the aromatic rings of the chalcone structure play a significant role in these activities
Cellular Effects
2,3’-Dimethoxychalcone has been shown to have effects on various types of cells. For instance, it has demonstrated anti-melanogenic and anti-inflammatory effects in B16F10 melanoma cells and RAW264.7 cells . It influences cell function by modulating the expression of various proteins and enzymes, such as tyrosinase, tyrosinase-related protein (TRP)-1, and TRP-2 .
Molecular Mechanism
The molecular mechanism of 2,3’-Dimethoxychalcone is complex and involves interactions with various biomolecules. For instance, it has been shown to inhibit the activity of RORγt, a specific transcription factor regulating Th17 cell differentiation . This inhibition leads to a decrease in Th17 differentiation and an increase in Treg differentiation, suggesting a potential role for 2,3’-Dimethoxychalcone in the treatment of Th17-mediated inflammatory diseases .
Temporal Effects in Laboratory Settings
It has been shown to have potent DPPH radical scavenging activity, suggesting it may have antioxidant properties
Metabolic Pathways
Chalcones, including 2,3’-Dimethoxychalcone, are biosynthesized through the combination pathway of acetate-malonate and shikimate pathways . The key enzyme involved in chalcone synthesis is chalcone synthase (CHS), which catalyzes the first committed step of flavonoid biosynthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,3’-Dimethoxychalcone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 2,3-dimethoxybenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent under reflux conditions .
Industrial Production Methods: Industrial production of 2,3’-Dimethoxychalcone follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3’-Dimethoxychalcone undergoes various chemical reactions, including:
Reduction: Reduction of 2,3’-Dimethoxychalcone can be achieved using hydrogenation catalysts, resulting in the formation of the corresponding dihydrochalcone.
Substitution: Substitution reactions can occur at the methoxy groups, leading to the formation of various substituted chalcones.
Common Reagents and Conditions:
Oxidation: Thallium(III) nitrate in methanol.
Reduction: Hydrogenation catalysts such as palladium on carbon.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Acetal and coumaranone derivatives.
Reduction: Dihydrochalcone.
Substitution: Substituted chalcones with different functional groups.
Vergleich Mit ähnlichen Verbindungen
2,3’-Dimethoxychalcone can be compared with other chalcones such as:
2’,4’-Dihydroxy-2,3-dimethoxychalcone: Exhibits similar antioxidant and anti-inflammatory activities but with different potency.
3,4-Dimethoxychalcone: Known for its caloric restriction mimetic properties and potential in neuroprotection.
2’,4’-Dihydroxy-4-methoxychalcone: Shows strong anticancer activity but differs in its molecular targets.
Uniqueness: 2,3’-Dimethoxychalcone stands out due to its balanced profile of biological activities and its potential for diverse applications in chemistry, biology, medicine, and industry .
Eigenschaften
IUPAC Name |
(E)-3-(2-methoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-19-15-8-5-7-14(12-15)16(18)11-10-13-6-3-4-9-17(13)20-2/h3-12H,1-2H3/b11-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJBLWSYKKCCLS-ZHACJKMWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C=CC2=CC=CC=C2OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)/C=C/C2=CC=CC=C2OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What are the potential antimicrobial applications of 2,3'-Dimethoxychalcone and similar compounds?
A1: Research suggests that 2,3'-Dimethoxychalcone and other chalcone derivatives isolated from natural sources like Dracaena stedneuri exhibit antibacterial activity against multidrug-resistant bacterial strains []. This activity highlights the potential of these compounds as a source for novel antibacterial agents, particularly against drug-resistant infections.
Q2: How do microorganisms modify chalcones like 2,3'-Dimethoxychalcone?
A2: Microorganisms can transform chalcones through processes mimicking plant biosynthesis []. For example, Aspergillus alliaceus can modify 2'-hydroxy-2,3-dimethoxychalcone (structurally similar to 2,3'-Dimethoxychalcone) through:
Q3: Does the stereochemistry of microbial chalcone modifications differ from that in plants?
A3: Yes, there's a key difference. While plants often produce stereospecific products, microbial transformations of chalcones typically yield racemic mixtures of flavanones []. This difference highlights a distinction between plant and microbial enzymatic activities.
Q4: What is the significance of cytochrome P450 enzymes in microbial chalcone transformation?
A4: Studies using enzyme inhibitors suggest that multiple cytochrome P450 enzymes may be involved in the microbial transformation of 2'-hydroxy-2,3-dimethoxychalcone []. These enzymes potentially contribute to the cyclization, O-demethylation, and hydroxylation reactions observed in microorganisms, emphasizing their role in chalcone metabolism.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 2-[[2-[2-(1H-indol-3-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetate](/img/structure/B2368235.png)
![ethyl 4-(2-{[3-(3-{[(furan-2-yl)methyl]carbamoyl}propyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2368239.png)
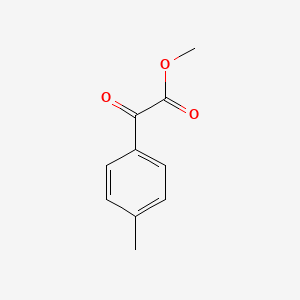
![N-{4-[(phenylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2368241.png)
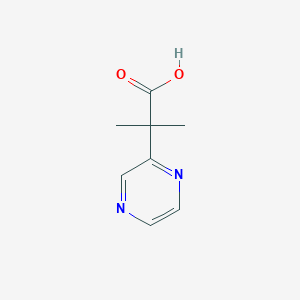
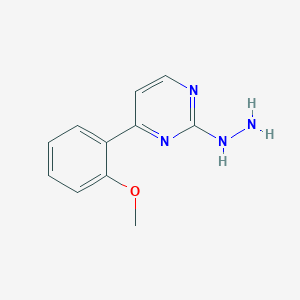
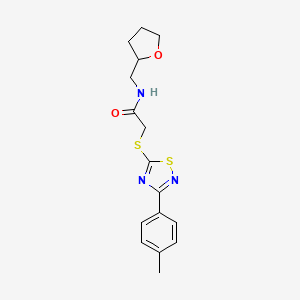
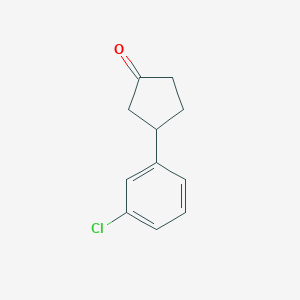
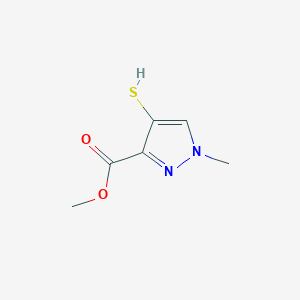
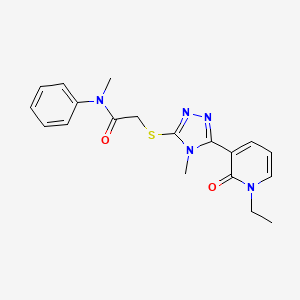
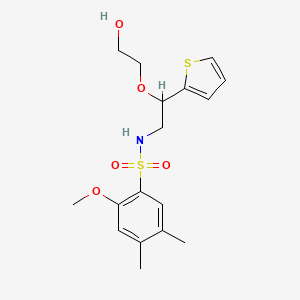
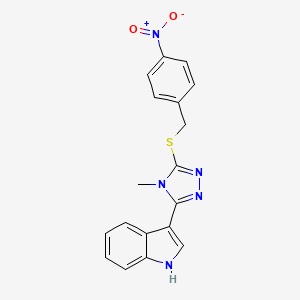

![(4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)phenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone](/img/structure/B2368256.png)
